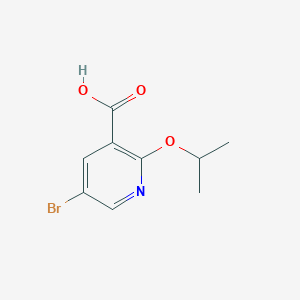

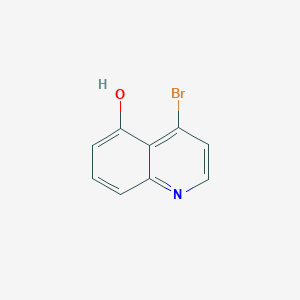

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1249915-84-1 . It has a molecular weight of 260.09 and its IUPAC name is 5-bromo-2-isopropoxynicotinic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 260.09 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Ligand Synthesis for Lanthanide Complexation

The synthesis and application of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine carboxylic acids, starting from brominated bipyridine precursors, have been explored. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, indicating potential applications in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

A novel electrochemical method for the carboxylation of amino-bromopyridine with CO2 in an ionic liquid, leading to aminonicotinic acid, demonstrates an innovative approach to utilizing CO2 in organic synthesis. This process showcases the potential of brominated pyridines in electrocatalytic applications, highlighting their role in sustainable chemistry (Feng et al., 2010).

Synthesis of Dopamine and Serotonin Receptors Antagonists

An efficient synthesis route for a carboxylic acid moiety of a potent dopamine D2 and D3, as well as serotonin-3 (5-HT3) receptors antagonist, starts from a brominated pyridine derivative. This research illustrates the use of brominated pyridine carboxylic acids in pharmaceutical synthesis, contributing to the development of new drugs (Hirokawa, Horikawa, & Kato, 2000).

Metal-Complexing Molecular Rods

The development of efficient syntheses for brominated bipyridines and bipyrimidines, useful for preparing metal-complexing molecular rods, points to applications in the creation of complex molecular structures with potential utility in nanotechnology and molecular electronics (Schwab, Fleischer, & Michl, 2002).

Polymer End-Functionalization

The transformation of bromine chain ends of polystyrene into various functional groups through a two-step pathway involving azide substitution and cycloaddition showcases the versatility of brominated compounds in polymer science. This method enables the preparation of end-functional polymers, essential for advanced materials design (Lutz, Börner, & Weichenhan, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-5(2)14-8-7(9(12)13)3-6(10)4-11-8/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKMOGBAQUNOFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxynicotinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2973070.png)

![4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2973071.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2973077.png)

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)

![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)

![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)

![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)